4-Amino-5-methylimidazole Dihydrochloride
Overview
Description
4-Amino-5-methylimidazole Dihydrochloride is an organic compound with the molecular formula C4H9Cl2N3. It is a white crystalline solid that is soluble in water and some organic solvents . This compound is a derivative of imidazole, a five-membered ring containing two nitrogen atoms, which is a key structural motif in many biologically active molecules.
Mechanism of Action
Target of Action
The primary targets of 4-Amino-5-methylimidazole Dihydrochloride are Carbonic anhydrase 2 , Myoglobin , and Carbonic anhydrase 5A, mitochondrial . These proteins play crucial roles in various physiological processes. Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst. Myoglobin is a protein in muscle cells that binds to oxygen and stores it until it’s needed for muscle activity.
Mode of Action
It is known to interact with its targets, possibly leading to changes in their function
Biochemical Analysis
Biochemical Properties
4-Amino-5-methylimidazole Dihydrochloride plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with carbonic anhydrase, an enzyme that catalyzes the conversion of carbon dioxide and water to bicarbonate and protons . This interaction is crucial for maintaining acid-base balance in tissues. Additionally, this compound can bind to myoglobin, a protein responsible for oxygen storage in muscle cells . These interactions highlight the compound’s importance in various physiological processes.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, it can impact cell signaling pathways by interacting with specific receptors or enzymes, thereby affecting cellular responses to external stimuli.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and proteins, leading to enzyme inhibition or activation . For instance, its interaction with carbonic anhydrase results in the inhibition of the enzyme’s activity, affecting the conversion of carbon dioxide and water to bicarbonate and protons . Additionally, this compound can influence gene expression by binding to transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that this compound is relatively stable under standard laboratory conditions . Prolonged exposure to light or heat can lead to its degradation, resulting in reduced efficacy . Long-term studies have shown that the compound can have lasting effects on cellular function, including alterations in gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing metabolic activity and improving cellular function . At high doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways. For example, the compound can affect the activity of enzymes involved in the glycolytic pathway, leading to changes in metabolic flux and metabolite levels . Additionally, it can influence the tricarboxylic acid (TCA) cycle by modulating the activity of specific enzymes, thereby affecting energy production and cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by active transport mechanisms, involving specific transporters . Once inside the cell, it can bind to intracellular proteins, facilitating its distribution to various cellular compartments . This localization is crucial for its activity and function within the cell.
Subcellular Localization
This compound exhibits specific subcellular localization, which is essential for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it can be localized to the mitochondria, where it can influence mitochondrial function and energy production . Additionally, it can be targeted to the nucleus, where it can modulate gene expression by interacting with transcription factors or other regulatory proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-5-methylimidazole Dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of aldehydes and primary amines in the presence of catalysts such as ZnFe2O4 nanoparticles . The reaction conditions are mild, allowing for the inclusion of various functional groups.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-5-methylimidazole Dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are usually carried out under controlled temperatures and pH conditions to optimize yield and selectivity .
Major Products: The major products formed from these reactions include various substituted imidazoles and amine derivatives, which can be further utilized in different chemical and pharmaceutical applications .
Scientific Research Applications
4-Amino-5-methylimidazole Dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents and diagnostic tools.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
4-Methylimidazole: This compound shares a similar imidazole ring structure but lacks the amino group at the 4-position.
5-Methylimidazole: Similar to 4-Amino-5-methylimidazole Dihydrochloride but with a different substitution pattern on the imidazole ring.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and methyl groups on the imidazole ring enhances its reactivity and potential for diverse applications .
Properties
IUPAC Name |
5-methyl-1H-imidazol-4-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3.2ClH/c1-3-4(5)7-2-6-3;;/h2H,5H2,1H3,(H,6,7);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHBHETKRJOEQIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN1)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79681-02-0 | |
Record name | 79681-02-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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